Cupric hydroxide

Overview

Description

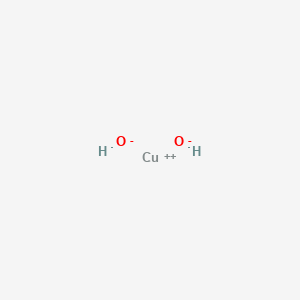

Cupric hydroxide (Cu(OH)₂) is a copper(II) hydroxide compound with a molecular weight of 97.56 g/mol . It appears as a light blue or blue-green crystalline solid and is nearly insoluble in water under standard conditions .

This compound is synthesized via the reaction of copper sulfate (CuSO₄) with sodium hydroxide (NaOH). For example, adding NaOH to CuSO₄ produces a gelatinous blue precipitate of Cu(OH)₂, which can be stabilized using Rochelle salt (potassium sodium tartrate) to prevent decomposition . Thermally, Cu(OH)₂ decomposes upon heating (>80°C) to form black cupric oxide (CuO) and water .

Industrially, Cu(OH)₂ is utilized as a fungicide in agricultural sprays , an antioxidant in lubricants , and a precursor for copper-based catalysts. Commercially available formulations may contain mixtures of Cu(OH)₂ and copper carbonates, depending on synthesis conditions .

Preparation Methods

Ammonia-Mediated Cyclic Precipitation

Copper Sulfate-Ammonia-Caustic Soda Cycle

The Furness method employs a closed-loop system to minimize reagent waste. Key steps include:

-

Dissolving copper sulfate (CuSO₄) in aqueous ammonia (NH₃·H₂O), forming a deep blue tetraamminecopper(II) complex .

-

Filtering precipitated iron hydroxide (Fe(OH)₃) impurities.

-

Adding sodium hydroxide (NaOH) to precipitate Cu(OH)₂, leaving sodium sulfate (Na₂SO₄) in solution.

-

Recycling the ammoniacal filtrate for subsequent cycles after crystallizing Na₂SO₄·10H₂O .

Optimization :

-

Molar ratios : 1:1 CuSO₄:NH₃ ensures complete complexation.

-

Temperature : Maintained at 20–30°C to prevent ammonia volatilization.

-

Yield : >95% per cycle with 15–20 cycles feasible before ammonia replenishment .

Electrochemical Synthesis

Copper metal electrodes in ammonium salt solutions (e.g., NH₄Cl, (NH₄)₂SO₄) under oxygen yield Cu(OH)₂ via anodic oxidation:

3 + \text{H}2\text{O} + \frac{1}{2}\text{O}2 \rightarrow [\text{Cu(NH}3\text{)}4]^{2+} + 2\text{OH}^- \rightarrow \text{Cu(OH)}2 \downarrow

Conditions :

-

Current density : 10–50 mA/cm².

-

Product characteristics : 65–67% Cu content, bulk density 4–6 lbs/ft³ .

Carbonate/Bicarbonate Routes

Alkali Carbonate-Copper Salt Reaction

A two-step process converts copper salts to Cu(OH)₂ via a basic carbonate intermediate:

-

Precipitation : Mixing CuSO₄ with Na₂CO₃ forms a blue-green basic copper carbonate-sulfate () at pH 5.3–6.0.

-

Conversion : Treating the intermediate with NaOH (pH 10.8) yields Cu(OH)₂ .

Critical parameters :

-

Temperature : 5–32°C (higher temperatures degrade Cu(OH)₂ to CuO).

-

Cyclic efficiency : 20 cycles yield 53–57% Cu content with 0.75–1.0 µm particles .

Bicarbonate-Hydroxide Regeneration

Sodium bicarbonate (NaHCO₃) reacts with CuSO₄ to form CuCO₃, which is treated with NaOH:

4 + 2\text{NaHCO}3 \rightarrow \text{CuCO}3 + \text{Na}2\text{SO}4 + \text{CO}2 + \text{H}2\text{O}

2 + \text{Na}2\text{CO}_3

Advantages :

Direct Oxidation of Metallic Copper

Ammonium Ion-Assisted Oxidation

Copper metal reacts in NH₄⁺-containing solutions under O₂:

4^+ + \text{H}2\text{O} + \frac{1}{2}\text{O}2 \rightarrow \text{Cu(OH)}2 + \text{NH}_3

Conditions :

Acidic Oxidation with H₂O₂

In H₃PO₄ or H₂SO₄ media, H₂O₂ oxidizes Cu to Cu²⁺, followed by NaOH precipitation:

2\text{O}2 + 2\text{H}^+ \rightarrow \text{Cu}^{2+} + 2\text{H}2\text{O}

Purification : Ferric ions (Fe³⁺) are removed as FePO₄ or Fe(OH)₃ at pH 3.5 .

Nanostructured Cu(OH)₂ Synthesis

Branched Nanocages

Cu(OH)₂ nanocages (85–232 nm) form via surfactant-controlled growth:

-

Surfactant : Cetyltrimethylammonium bromide (CTAB).

-

Temperature : 25–60°C.

Sol-Gel Monolithic Xerogels

CuCl₂·2H₂O gels with propylene oxide and poly(acrylamide) yield hierarchical pores:

-

Pore size : 10–100 nm (meso-) and 1–10 µm (macro-).

-

Post-treatment : Calcination at 400°C converts gels to CuO .

Impurity Control and Stabilization

Ferrous Ion Removal

Phosphate or fluoride ions oxidize Fe²⁺ to Fe³⁺, precipitated as FePO₄ or FeF₃:

Stabilization Additives

-

Glycerol : Suppresses Cu(OH)₂ → CuO decomposition up to 150°C .

-

EDTA : Chelates residual Cu²⁺, preventing recrystallization .

Solubility and Reaction Equilibrium

Solubility in NaOH

| [NaOH] (mol/dm³) | [Cu] (mol/dm³) | pH |

|---|---|---|

| 7.55 | 0.0036 | 12.5 |

| 16.63 | 0.0229 | 13.2 |

| 19.32 | 0.0112 | 13.5 |

Thermal Stability

Industrial vs. Laboratory Methods

| Parameter | Industrial (Patent US4490337A) | Laboratory (ACS Synthesis) |

|---|---|---|

| Scale | 100–10,000 L batches | 0.1–1 L |

| Cycle Time | 2–4 hours | 12–48 hours |

| Purity | 53–57% Cu | >99% Cu |

| Cost Drivers | Na₂CO₃, NH₃ recycling | CTAB, H₂O₂ |

Chemical Reactions Analysis

Acid-Base Reactions

Cupric hydroxide acts as a base in reactions with acids, forming corresponding copper(II) salts and water.

Example with hydrochloric acid:

Observations: Blue precipitate dissolves, forming a blue solution .

Example with sulfuric acid:

Observations: Blue solution forms as the precipitate dissolves .

Reaction with Ammonia (Ligand Exchange)

Ammonia induces ligand substitution and complexation:

Initial precipitation (neutralization):

Observations: Pale blue precipitate forms .

Redissolution in excess ammonia:

Observations: Precipitate dissolves, forming a deep blue solution due to the tetraammine complex .

Reaction with Carbonate Ions

This compound reacts with carbonate ions to form copper(II) carbonate:

Observations: Green precipitate forms .

Amphoteric Behavior in Strong Bases

This compound exhibits amphoterism, dissolving in strongly basic solutions:

Observations: Precipitate dissolves in excess sodium hydroxide, forming a dark blue solution .

Reaction with Chloride Ions (Ligand Exchange)

Concentrated hydrochloric acid induces ligand substitution:

Observations: Solution transitions from blue to green/yellow as the tetrachlorocuprate(II) ion forms. Dilution reverses the reaction .

Scientific Research Applications

Organic Synthesis

Cupric hydroxide serves as a catalyst in organic reactions, such as:

- Synthesis of Aryl Amines : It catalyzes the reaction between ethylenediamine and bromoanthraquinones to produce aminoanthraquinones .

- Conversion of Acid Hydrazides : It converts acid hydrazides to carboxylic acids, which is useful in synthesizing compounds like benzoic acid .

Agriculture

This compound is extensively used in agriculture as a fungicide and bactericide:

- Fungicide : It helps control diseases in crops, contributing to increased yields. For example, it has been shown to effectively reduce apple scab (Venturia inaequalis) infections when applied post-infection .

- Bordeaux Mixture Alternative : Used as an alternative to Bordeaux mixture for crop protection against fungal pathogens .

Water Treatment

This compound is employed in water treatment processes:

- Algae Control : It helps control algae growth in water bodies, ensuring cleaner water for industrial and recreational use .

- Microbial Removal : Studies have demonstrated its effectiveness in reducing microbial plaque on orthodontic devices, showcasing its potential for hygiene applications .

Electronics

In the electronics industry, this compound is utilized for:

Case Studies

Health Care Applications

This compound's antimicrobial properties have led to its exploration in health care:

Mechanism of Action

Cupric hydroxide exerts its effects primarily through the release of copper ions (Cu²⁺), which disrupt cellular proteins and enzymes critical for cell functioning. This mechanism makes it effective as a fungicide and bactericide. In biological systems, copper ions can induce oxidative stress by generating reactive oxygen species (ROS), leading to cell damage and death .

Comparison with Similar Compounds

Cupric Hydroxide vs. Cuprous Hydroxide (CuOH)

Cuprous hydroxide (CuOH), a copper(I) compound, contrasts with Cu(OH)₂ in oxidation state (+1 vs. +2) and stability. While Cu(OH)₂ is well-documented, CuOH is less common and often transient, disproportionating into Cu⁰ and Cu²⁺ under aqueous conditions. Key differences include:

- Stability : Cu(OH)₂ is thermally stable up to 80°C, whereas CuOH readily decomposes into Cu₂O (cuprous oxide) .

This compound vs. Cupric Oxide (CuO)

Cupric oxide (CuO), a black solid, forms when Cu(OH)₂ is dehydrated. Differences include:

- Thermal Stability : CuO remains stable at high temperatures (>1,000°C), unlike Cu(OH)₂ .

- Applications : CuO is used in ceramics, superconductors, and lithium-ion batteries, while Cu(OH)₂ is preferred in pesticidal formulations .

This compound vs. Ferric Hydroxide (Fe(OH)₃)

Ferric hydroxide (Fe(OH)₃), a rust-brown compound, differs significantly:

- Chemical Behavior : Fe(OH)₃ exhibits amphoteric properties, dissolving in strong acids and bases, whereas Cu(OH)₂ acts as a weak base .

- Applications : Fe(OH)₃ is used in water treatment for arsenic removal, while Cu(OH)₂ serves as a fungicide .

This compound vs. Copper Carbonate (CuCO₃)

Copper carbonate (CuCO₃), often found as basic carbonate (e.g., malachite, CuCO₃·Cu(OH)₂), contrasts with Cu(OH)₂ in:

- Reactivity : CuCO₃ reacts with acids to release CO₂ gas, while Cu(OH)₂ forms water and Cu²⁺ ions.

- Stability : CuCO₃ decomposes at lower temperatures (~200°C) compared to Cu(OH)₂ .

Structural and Thermal Stability Analysis

X-ray diffraction studies confirm that Cu(OH)₂ dehydrates directly to CuO without intermediate phases . This contrasts with other hydroxides like Fe(OH)₃, which form intermediate oxyhydroxides (e.g., FeO(OH)) before decomposing to Fe₂O₃ .

Data Tables

Table 1. Comparative Properties of Copper Compounds

| Property | This compound (Cu(OH)₂) | Cupric Oxide (CuO) | Ferric Hydroxide (Fe(OH)₃) |

|---|---|---|---|

| Molecular Weight (g/mol) | 97.56 | 79.55 | 106.87 |

| Color | Light blue | Black | Rust brown |

Biological Activity

Cupric hydroxide (Cu(OH)₂) is a copper compound that has garnered attention for its diverse biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its efficacy against pathogens, its mechanisms of action, and its potential applications in healthcare and agriculture.

Overview of this compound

This compound is an inorganic compound characterized by its blue color and is primarily used in agriculture as a fungicide and bactericide. Its antimicrobial properties are attributed to the release of copper ions, which can disrupt cellular processes in microorganisms.

Antimicrobial Activity

Antibacterial Properties

- Mechanism of Action : this compound exerts its antibacterial effects primarily through the release of Cu²⁺ ions. These ions can induce oxidative stress in bacterial cells, leading to cell death. The generation of reactive oxygen species (ROS) is a significant factor in this process .

-

Case Studies :

- A study demonstrated that this compound effectively reduced microbial load on orthodontic clear aligners. Treatment with a copper-calcium-hydroxide-based paste resulted in a significant decrease in microbial plaque thickness and overall microbial load, achieving undetectable levels post-treatment .

- In another study focusing on plant pathogens, this compound showed post-infection activity against Venturia inaequalis, significantly reducing the formation of primary stromata when applied after infection .

Table 1: Antimicrobial Efficacy of this compound

Effects on Microbial Communities

Recent research has shown that while this compound effectively reduces pathogenic fungi such as Alternaria and Cladosporium, it also affects beneficial bacteria negatively. This dual effect raises concerns about its use in ecological contexts, as it may disrupt the balance of microbial communities .

Applications in Healthcare

The antimicrobial properties of this compound have potential applications in healthcare settings:

- Surface Coatings : this compound can be incorporated into surface coatings for medical devices to reduce hospital-acquired infections (HAIs). Studies indicate that copper surfaces can eradicate a wide range of pathogens, including bacteria and viruses .

- Dental Hygiene : The use of copper-based compounds like Cu(OH)₂ in dental products could enhance oral hygiene by effectively reducing plaque-forming bacteria .

Environmental Considerations

While this compound is effective as an antimicrobial agent, its environmental impact must be considered. The application of copper compounds can lead to toxicity in non-target organisms and may disrupt soil microbial communities. Research indicates that while it reduces harmful pathogens, it can also diminish beneficial microbial populations, necessitating careful management when used in agricultural practices .

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing cupric hydroxide in laboratory settings?

this compound (Cu(OH)₂) is typically synthesized via precipitation by adding sodium hydroxide (NaOH) to a copper salt solution (e.g., CuSO₄). Key considerations include:

- pH control : Maintaining alkaline conditions (pH ~8–10) to avoid decomposition to CuO .

- Temperature : Room temperature minimizes side reactions, while elevated temperatures may favor oxide formation.

- Purity : Washing with deionized water to remove residual ions, followed by vacuum drying . Example reaction:

Q. How can this compound be reliably characterized for structural and compositional analysis?

Common techniques include:

- X-ray diffraction (XRD) : To confirm crystallinity and phase purity (e.g., distinguishing Cu(OH)₂ from CuO) .

- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways (Cu(OH)₂ → CuO + H₂O at ~80–100°C) .

- FTIR spectroscopy : Identifying hydroxyl (–OH) and Cu–O bonding signatures .

Advanced Research Questions

Q. What experimental design strategies mitigate inconsistencies in this compound reactivity studies (e.g., contradictory reduction or catalytic behavior)?

Contradictions often arise from variations in:

- Material history : Freshly prepared vs. aged Cu(OH)₂ exhibits differing surface reactivity due to hydration or oxidation state changes .

- Reaction conditions : pH, temperature, and solvent polarity critically influence reduction pathways. For example, IPL (intense pulsed light) sintering with monosaccharides reduces Cu(OH)₂ to metallic Cu, whereas absence of reductants yields CuO . Recommendation : Standardize protocols for material preparation and environmental controls, and document batch-specific parameters (e.g., particle size via TEM) .

Q. How can researchers resolve discrepancies in solubility data for this compound across aqueous systems?

Solubility varies with electrolyte composition and ionic strength. For example:

| Solvent System | Solubility (mg/L) | Source |

|---|---|---|

| Sodium hydroxide (0.1 M) | 0.15 | |

| Boric acid + NaOH (pH 9) | 0.23 | |

| Sodium dihydrogen phosphate | 0.07 | |

| Methodological considerations : |

- Use inert atmospheres to prevent CO₂ absorption, which alters pH.

- Validate measurements with ICP-MS or colorimetric assays (e.g., using neocuproine for Cu²⁺ quantification) .

Q. What advanced techniques enable precise control over this compound nanostructuring for catalytic or electronic applications?

- Template-assisted synthesis : Mesoporous silica templates yield high-surface-area Cu(OH)₂ for enhanced catalytic activity .

- Electrodeposition : Adjusting voltage and electrolyte composition (e.g., Cu(NO₃)₂ + NH₄OH) produces thin films with tunable morphology .

- Reductive IPL sintering : Converts Cu(OH)₂ to conductive Cu traces for printed electronics, with monosaccharides (e.g., glucose) acting as green reductants .

Q. Data Interpretation and Reproducibility

Q. How should researchers address non-reproducible results in this compound-based experiments?

- Documentation : Record exact synthesis conditions (e.g., stirring rate, humidity) and raw material sources .

- Batch testing : Compare multiple independently prepared samples to identify outlier batches .

- Collaborative validation : Share protocols with external labs to confirm findings, as seen in harmonized HU (hydroxyurea) studies .

Q. What statistical approaches are recommended for analyzing this compound reactivity data with high variability?

- Multivariate analysis : PCA (principal component analysis) to identify dominant variables (e.g., pH, temperature) .

- Error propagation modeling : Quantify uncertainty in derived parameters (e.g., rate constants) from instrumental noise .

Q. Ethical and Methodological Best Practices

Q. How can researchers ensure ethical reporting of this compound studies, particularly in conflicting data scenarios?

- Transparency : Disclose all raw data and negative results in supplementary materials .

- Citation rigor : Attribute prior work accurately, especially when reconciling contradictions (e.g., solubility vs. kinetic studies) .

- Peer review : Engage domain experts to evaluate methodological flaws (e.g., unaccounted side reactions) .

Properties

IUPAC Name |

copper;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLJMEJHUUYSSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-59-2, 1344-69-0, 12125-21-2 | |

| Record name | Copper hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3314XO9W9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.